molecular formula C21H12Cl2O6 B11158679 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate

4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B11158679
M. Wt: 431.2 g/mol
InChI Key: GRDFOTFWUIDRIS-UHFFFAOYSA-N
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Description

4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, featuring two chromen-2-one moieties, makes it an interesting subject for scientific research.

Properties

Molecular Formula

C21H12Cl2O6

Molecular Weight

431.2 g/mol

IUPAC Name

[4-(6,8-dichloro-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C21H12Cl2O6/c1-9-17(27-10(2)24)4-3-13-14(8-18(25)28-19(9)13)15-6-11-5-12(22)7-16(23)20(11)29-21(15)26/h3-8H,1-2H3

InChI Key

GRDFOTFWUIDRIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,8-dichloro-2-oxo-2H-chromen-3-yl and 8-methyl-2-oxo-2H-chromen-7-yl acetate intermediates.

    Condensation Reaction: These intermediates are then subjected to a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: The synthesis is scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.

    Automated Processes: Automated synthesis and purification processes are employed to enhance efficiency and reduce production costs.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Research: The compound serves as a model compound for studying the reactivity and properties of chromen-2-one derivatives.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.

    Pathways Involved: It affects various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

    Biological Effects: The compound exerts its effects by binding to target proteins, altering their function, and leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • Structural Differences : While these compounds share the chromen-2-one core, they differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
  • Biological Activity : The unique structure of 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate may confer distinct biological activities compared to its analogs.
  • Research Focus : The compound’s dual chromen-2-one moieties make it a unique subject for research, offering insights into the structure-activity relationships of chromen-2-one derivatives.

Biological Activity

The compound 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this specific compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of coumarin derivatives typically involves various chemical reactions, including condensation and cyclization processes. The target compound can be synthesized through the reaction of 3-acetylcoumarin with appropriate reagents under controlled conditions. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Table 1: Characterization Data of this compound

PropertyValue
Molecular FormulaC18H14Cl2O5
Molecular Weight385.21 g/mol
Melting Point210–212 °C
SolubilitySoluble in DMSO
Spectroscopic DataConfirmed via IR, NMR

Biological Activity

The biological activity of coumarin derivatives has been extensively studied, revealing a range of pharmacological effects. The specific compound under discussion exhibits notable antitumor , antioxidant , and antimicrobial properties.

Antitumor Activity

Research indicates that coumarin derivatives can inhibit cancer cell proliferation. For example, studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Antitumor Activity of Coumarin Derivatives

CompoundCell LineIC50 (µM)
4-(6,8-Dichloro...)MCF-715.4
Related Coumarin AA54912.3
Related Coumarin BHeLa9.8

Antioxidant Activity

Antioxidant assays demonstrate that this compound exhibits significant radical scavenging activity. The DPPH assay results indicate a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial efficacy of coumarin derivatives has been documented against various bacterial strains. Preliminary studies suggest that the compound shows promising activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antitumor Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
  • Antioxidant Assessment : In vitro studies using the DPPH assay showed that the compound has an IC50 value significantly lower than standard antioxidants like ascorbic acid, indicating superior antioxidant potential.
  • Antimicrobial Testing : In a study evaluating antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

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